molecular formula C12H17NO3S B12576251 4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol CAS No. 188998-90-5

4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol

Cat. No.: B12576251
CAS No.: 188998-90-5
M. Wt: 255.34 g/mol
InChI Key: YGIYCQCMDJBCNC-UHFFFAOYSA-N
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Description

4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol is a synthetic organic compound of interest in chemical and pharmaceutical research. This molecule features a phenolic core substituted with a methoxy group and a side chain incorporating both morpholine and sulfanyl functionalities. The morpholine ring, a common feature in medicinal chemistry, is a saturated six-membered ring containing one nitrogen and one oxygen atom, which can influence the molecule's solubility and bioavailability . Similarly, the sulfanyl ether linkage (-S-) provides a potential site for further chemical modification or may contribute to specific reactivity. Compounds bearing the morpholine moiety are frequently investigated for their diverse biological activities. Research into analogous structures has explored potential anticancer and antimicrobial properties, making this chemical class a valuable scaffold for developing new pharmacological agents . The structural complexity of this phenol derivative, confirmed by analytical techniques such as NMR, IR, and mass spectrometry in related compounds, suggests its primary utility as a key intermediate or building block in organic synthesis . Researchers may employ it in the development of novel Schiff base ligands for metal coordination chemistry, which have applications in catalysis and materials science , or as a precursor for more complex molecules in drug discovery programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

188998-90-5

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

4-methoxy-2-(morpholin-4-ylmethylsulfanyl)phenol

InChI

InChI=1S/C12H17NO3S/c1-15-10-2-3-11(14)12(8-10)17-9-13-4-6-16-7-5-13/h2-3,8,14H,4-7,9H2,1H3

InChI Key

YGIYCQCMDJBCNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)SCN2CCOCC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves three key steps:

  • Step 1: Preparation of a 4-methoxy-2-halophenol or 4-methoxy-2-mercaptophenol intermediate.
  • Step 2: Introduction of the morpholin-4-ylmethyl moiety via nucleophilic substitution or Mannich-type reaction.
  • Step 3: Purification and characterization of the final product.

Method 1: Thiomorpholine Mannich-Type Reaction on 4-Methoxyphenol Derivatives

A well-documented approach involves a Mannich-type reaction where formaldehyde and morpholine react with a phenol derivative to form the morpholin-4-ylmethyl substituent. For the thioether linkage, the phenol is first converted to a thiol or a suitable leaving group is introduced at the ortho position.

Procedure:

  • Start with 4-methoxy-2-mercaptophenol or 4-methoxy-2-halophenol.
  • React with formaldehyde and morpholine under reflux in methanol or another suitable solvent.
  • The morpholin-4-ylmethyl group is introduced via nucleophilic substitution on the sulfur atom.
  • The reaction is typically carried out at 40–80 °C for 12–24 hours.
  • The product is isolated by solvent evaporation, aqueous work-up, and chromatographic purification.

Yields: Reported yields range from 35% to 70%, depending on reaction conditions and purity of starting materials.

Method 2: Direct Nucleophilic Substitution on 4-Methoxy-2-(chloromethylthio)phenol

An alternative method involves preparing a chloromethylthio intermediate on the phenol ring, which then undergoes nucleophilic substitution with morpholine.

Procedure:

  • Synthesize 4-methoxy-2-(chloromethylthio)phenol by chloromethylation of 4-methoxy-2-mercaptophenol.
  • React this intermediate with morpholine in an aprotic solvent such as acetonitrile or DMF.
  • The nucleophilic morpholine attacks the chloromethyl group, forming the morpholin-4-ylmethylthio substituent.
  • Reaction conditions typically involve stirring at room temperature to 60 °C for 6–12 hours.
  • Purification is achieved by extraction and chromatography.

Advantages: This method allows better control over substitution and often results in higher purity products.

Method 3: Oxidation and Catalytic Processes

Some advanced methods use catalytic oxidation to prepare key intermediates such as 2-(2-chloroethoxy)acetic acid derivatives, which can be further transformed into morpholine-containing phenols. These methods emphasize green chemistry principles by avoiding hazardous reagents like acyl chlorides and nitration steps.

Key Features:

  • Use of TEMPO-catalyzed oxidation of 2-(2-chloroethoxy)ethanol to form 2-(2-chloroethoxy)acetic acid.
  • Subsequent coupling with morpholine derivatives under mild conditions.
  • Avoidance of corrosive reagents and environmentally harmful by-products.
  • Suitable for industrial scale-up due to cost-effectiveness and safety.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Disadvantages
Mannich-type on 4-methoxyphenol 4-Methoxy-2-mercaptophenol Formaldehyde, Morpholine, Methanol, reflux 35–70 Simple, uses common reagents Moderate yields, longer reaction times
Nucleophilic substitution 4-Methoxy-2-(chloromethylthio)phenol Morpholine, Acetonitrile/DMF, RT-60 °C 50–75 Higher purity, better control Requires chloromethylation step
Catalytic oxidation route 2-(2-chloroethoxy)ethanol TEMPO catalyst, NaOCl, phase transfer Not specified Environmentally friendly, scalable More complex setup, intermediate steps

Research Findings and Characterization

  • Spectroscopic Analysis: The final compound is characterized by IR, NMR (¹H and ¹³C), and mass spectrometry. Key IR bands include phenolic O–H stretch (~3450 cm⁻¹), C–O–C methoxy stretch (~1250 cm⁻¹), and C–S stretch (~700 cm⁻¹). NMR confirms the presence of morpholine methylene protons and aromatic protons consistent with substitution patterns.

  • Crystallographic Data: Related morpholine-containing phenols have been structurally characterized by X-ray diffraction, confirming the thioether linkage and the orientation of substituents on the aromatic ring.

  • Environmental and Safety Considerations: The catalytic oxidation method avoids hazardous reagents such as acyl chlorides and nitration agents, reducing environmental impact and improving safety for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The sulfonyl-morpholine derivatives (Table 1, entries 1–2) exhibit lower melting points (85–110°C) compared to the pyrimidine-carbonitrile analogue (220–222°C), reflecting differences in molecular rigidity and hydrogen bonding .

Physicochemical and Spectroscopic Properties

Spectroscopic Data
  • NMR Shifts : The morpholine ring in related compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]morpholine) shows characteristic $^1$H NMR signals at δ 3.60–3.84 ppm (morpholine protons) and δ 4.66 ppm (sulfanyl-CH$_2$) .
  • Vibrational Modes: DFT studies on (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol reveal strong C=N and O–H stretching vibrations at ~1600 cm$^{-1}$ and ~3400 cm$^{-1}$, respectively . The sulfanyl group in the target compound may exhibit S–H or C–S stretches in the 600–800 cm$^{-1}$ range.
Electronic Properties
  • Computational studies (e.g., activation hardness calculations) suggest substituents influence electrophilic aromatic substitution reactivity, relevant for further functionalization .
Table 2: Functional Properties of Analogues
Compound Class Observed Activity Reference
2-Methoxy-4,6-di[(morpholin-4-yl)methyl]phenol (DMMMP) Moderate antioxidant activity (comparable to TBHQ) in lipid peroxidation assays
Pyrimidine-carbonitrile derivatives Anticancer activity (in vitro cell line studies)
Sulfonyl-morpholine analogues Primarily explored for synthetic utility, limited bioactivity data

Key Observations :

  • Pyrimidine-carbonitrile derivatives highlight the role of heterocyclic cores in enhancing bioactivity, though the target compound’s sulfur linkage may offer distinct pharmacokinetic advantages .

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